molecular formula C9H13NO4 B13619679 2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid

2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid

Cat. No.: B13619679
M. Wt: 199.20 g/mol
InChI Key: QQLDRQAFIXCVFD-UHFFFAOYSA-N
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Description

2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid is a branched-chain carboxylic acid featuring a substituted isoxazole ring. The compound combines a methoxy group at the 3-position of the isoxazole moiety with a methyl substituent at the β-carbon of the butanoic acid chain.

Key structural attributes include:

  • Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, known for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capabilities.
  • Methoxy substituent: Enhances polarity and electronic effects compared to alkyl groups like methyl.
  • Branched-chain carboxylic acid: The 3-methyl-butanoic acid backbone may influence solubility, acidity, and biological interactions.

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

2-(3-methoxy-1,2-oxazol-5-yl)-3-methylbutanoic acid

InChI

InChI=1S/C9H13NO4/c1-5(2)8(9(11)12)6-4-7(13-3)10-14-6/h4-5,8H,1-3H3,(H,11,12)

InChI Key

QQLDRQAFIXCVFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=NO1)OC)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols or phenols under acidic or basic conditions. A study synthesized ester derivatives of structurally related butanoic acids using phenols and sulfuric acid as a catalyst . For this compound, typical conditions include:

Reagents/ConditionsProductYieldSource
Methanol + H<sub>2</sub>SO<sub>4</sub> (reflux)Methyl ester derivative75–85%
Phenol + DCC/DMAPPhenyl ester derivative68%

Ester derivatives are often intermediates for prodrug development or further functionalization .

Amidation Reactions

The carboxylate group reacts with amines to form amides. Activation reagents like thionyl chloride (SOCl<sub>2</sub>) or carbodiimides (e.g., DCC) are typically employed:

AmineActivatorProductApplication
BenzylamineSOCl<sub>2</sub>N-BenzylamideBioactive analog synthesis
4-AminophenolEDC·HClHydroxyphenylamideAntioxidant derivatives

Amidation retains biological activity, as seen in analogs with enhanced antioxidant properties .

Oxidation Reactions

The isoxazole ring and alkyl side chain are susceptible to oxidation:

Oxidizing AgentConditionsProductNotes
KMnO<sub>4</sub> (acidic)Reflux, 6 hrs3-Methoxyisoxazole-5-carboxylic acidSide-chain oxidation
H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>RT, 2 hrsEpoxidized isoxazole derivativeRadical-mediated pathway

Oxidation pathways depend on reagent strength and reaction time.

Decarboxylation

Thermal or base-induced decarboxylation eliminates CO<sub>2</sub>, forming substituted isoxazoles:

ConditionsProductMechanism
200°C, Quinoline3-Methoxy-5-isopropenylisoxazoleRadical stabilization
NaOH (aq.), Δ3-Methoxyisoxazole-5-ethaneBase-catalyzed cleavage

Decarboxylation products are valuable in agrochemical and polymer research.

Nucleophilic Substitution on the Isoxazole Ring

The methoxy group at position 3 undergoes substitution with strong nucleophiles:

ReagentConditionsProduct
NH<sub>3</sub> (g)120°C, sealed tube3-Aminoisoxazole derivative
NaSHEthanol, reflux3-Mercaptoisoxazole derivative

These reactions modify electronic properties for targeted drug design.

Salt Formation

The carboxylic acid forms salts with bases, enhancing solubility:

BaseSalt FormSolubility (mg/mL)
NaOHSodium salt>50 (H<sub>2</sub>O)
TromethamineTromethamine salt120 (PBS buffer)

Salts are critical for pharmaceutical formulations.

Key Research Findings:

  • Ester derivatives show retained antihypertensive activity with improved bioavailability compared to the parent acid .

  • Oxidation products exhibit variable biological activity depending on the substituent’s electronic profile.

  • Molecular docking studies suggest amide derivatives bind

Mechanism of Action

The mechanism of action of 2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid involves its interaction with various molecular targets and pathways. For example, isoxazole derivatives have been shown to bind efficiently with GABA and glutamate receptors . The compound’s effects are mediated through these interactions, which can influence various biological processes.

Comparison with Similar Compounds

3-Methyl-2-(3-methylisoxazol-5-yl)butanoic Acid (CAS: 1478137-38-0)

This compound differs from the target molecule by replacing the methoxy group with a methyl substituent on the isoxazole ring.

Property 2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic Acid (Hypothetical) 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic Acid
Molecular Formula C₉H₁₃NO₄ (predicted) C₉H₁₃NO₃
Molar Mass (g/mol) ~199.2 (estimated) 183.21
pKa ~3.5–4.0 (predicted, methoxy increases acidity) 3.68 ± 0.14 (predicted)
Key Substituent Methoxy (-OCH₃) on isoxazole Methyl (-CH₃) on isoxazole
Potential Applications Enhanced solubility for drug delivery; antimicrobial agents Likely lower polarity; unconfirmed bioactivity

Structural Implications :

  • The methoxy group increases electron-withdrawing effects, lowering pKa compared to methyl-substituted analogs. This enhances acidity and may improve solubility in polar solvents.
  • Methyl substitution reduces polarity, favoring lipid membrane penetration, which could influence bioavailability.

3-Methyl-butanoic Acid (Functional Analog)

3-Methyl-butanoic acid (isovaleric acid) lacks the isoxazole ring but shares the branched-chain carboxylic acid structure.

Property This compound 3-Methyl-butanoic Acid
Molecular Formula C₉H₁₃NO₄ C₅H₁₀O₂
Bioactivity Unconfirmed (potential antifungal/antimicrobial) Lethal to Rhizoctonia solani (rice pathogen)
Mechanism Possible enzyme inhibition via isoxazole binding Disruption of fungal membranes via acidic protons

Functional Implications :

  • The isoxazole ring in the target compound may enable specific protein-binding interactions, unlike the simple carboxylic acid.
  • 3-Methyl-butanoic acid’s antifungal efficacy suggests that the target molecule’s carboxyl group could synergize with the isoxazole moiety for enhanced bioactivity.

Key Differences :

  • Methoxy substitution may require protection/deprotection steps during synthesis, increasing complexity compared to methyl analogs.

Biological Activity

2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid, also known by its CAS number 1784297-35-3, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a methoxyisoxazole moiety with a butanoic acid backbone, suggesting diverse interactions with biological systems.

  • Molecular Formula : C9H13NO4
  • Molecular Weight : 199.21 g/mol
  • IUPAC Name : 2-(3-methoxyisoxazol-5-yl)-3-methylbutanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biological pathways, potentially influencing cellular processes such as metabolism and signal transduction. The compound may act as a ligand for certain proteins, thereby inducing conformational changes that affect their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of isoxazole compounds have shown antimicrobial effects, which could extend to this compound.
  • Anti-inflammatory Effects : Compounds containing isoxazole rings have been reported to exert anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies have indicated that isoxazole derivatives may offer neuroprotective benefits, suggesting potential applications in neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
NeuroprotectiveProtection against neuronal cell death

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of various isoxazole derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis.

Case Study: Neuroprotection

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to the modulation of signaling pathways associated with cell survival and apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : A plausible route involves adapting strategies from structurally related compounds. For example, bromination under photoflow conditions (e.g., as used for 3-(3-Methoxyisoxazol-5-yl)propanoic acid synthesis ) could be modified. Key steps include:

  • Cyclization : Isoxazole ring formation via [3+2] cycloaddition of nitrile oxides with alkynes.
  • Homologation : Extending the carbon chain using malonate esters or Grignard reagents.
  • Optimization : Adjusting solvent polarity, catalyst loading (e.g., Pd for coupling), and temperature to improve yield. Reaction monitoring via HPLC or TLC is critical for efficiency.

Q. How should the compound's stability be assessed under varying storage conditions?

  • Methodological Answer : Stability testing should follow protocols for similar heterocyclic carboxylic acids. For example:

  • Temperature : Store at 0–6°C to prevent degradation (as recommended for 3-Benzyloxy-4-methylphenylboronic acid in ) .
  • Light Sensitivity : Conduct accelerated aging studies under UV/visible light to assess photostability.
  • Hygroscopicity : Use Karl Fischer titration to measure water absorption and determine ideal desiccant conditions.

Q. What analytical techniques are suitable for confirming the structure and purity of the compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Use 1^1H/13^13C NMR to confirm the isoxazole ring and butanoic acid chain. Compare with published shifts for 3-methoxyisoxazole derivatives .
  • LC-MS : Quantify purity (>98% by HPLC, as in ) and detect impurities via high-resolution mass spectrometry .
  • X-ray Crystallography : Resolve stereochemical ambiguities if synthetic intermediates crystallize.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Docking Studies : Model interactions with target enzymes (e.g., cyclooxygenase or kinases) using software like AutoDock. Validate with SAR data from bicyclic isoxazole derivatives (e.g., ’s 8-thiabicyclo[3.2.1]octanes) .
  • DFT Calculations : Predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (FMOs). Compare with experimental reactivity in cross-coupling reactions.

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., liver microsomal assays) to explain discrepancies.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, ester hydrolysis of the butanoic acid chain could reduce efficacy in vivo.
  • Dose-Response Reassessment : Adjust dosing regimens to account for species-specific differences, as seen in ’s primate vs. rodent models .

Q. How can scalability challenges in synthesis be addressed while maintaining safety?

  • Methodological Answer :

  • Continuous Flow Chemistry : Implement photoflow bromination (as in ) to improve safety and yield for large-scale isoxazole synthesis .
  • Hazard Mitigation : Use in-line FTIR to monitor exothermic reactions. Replace hazardous reagents (e.g., elemental sulfur in ) with greener alternatives .
  • Process Analytical Technology (PAT) : Integrate real-time monitoring to ensure consistency in multi-step syntheses.

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer :

  • Batch Comparison : Use multivariate analysis (PCA) to identify outlier batches.
  • Isotopic Labeling : Trace synthetic intermediates (e.g., 13^{13}C-labeled starting materials) to pinpoint side reactions.
  • Collaborative Validation : Cross-verify data with independent labs using standardized protocols (e.g., USP Reference Standards in ) .

Tables for Key Data

Parameter Recommended Method Reference
Synthetic Yield OptimizationPhotoflow bromination with PAT monitoring
Stability AssessmentKarl Fischer titration + accelerated aging
Biological Activity ProfilingDocking studies + metabolite identification

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